2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-21-18-8-4-5-9-19(18)22-20/h1-10,15-16H,11-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWOPNAVBASBIN-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline is a synthetic compound that belongs to the quinoxaline family, which is recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(N1CCN(CC1)S(=O)(=O)C=Cc2ccccc2)c3cnccn3 |
Quinoxaline derivatives exhibit their biological activity through various mechanisms:
- Anticancer Activity : Quinoxaline derivatives, including the compound in focus, have shown significant cytotoxic effects against various cancer cell lines. They often act by inhibiting key pathways associated with cancer progression, such as:
- Antimicrobial Properties : These compounds are also noted for their antibacterial and antifungal activities. They can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens .
- Enzyme Inhibition : The compound has been reported to inhibit enzymes like COX-2 and LDHA, which are implicated in inflammatory processes and cancer metabolism respectively .
Case Studies
Several studies have investigated the biological activity of quinoxaline derivatives:
- Cytotoxicity Studies : A study published in PMC evaluated various quinoxaline derivatives for their cytotoxic effects on colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating potent anticancer activity .
- Antibacterial Efficacy : Research conducted on quinoxaline derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study found that specific structural modifications enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Pharmacological Activities
The pharmacological potential of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth through multiple molecular pathways. |
| Antimicrobial | Effective against a range of bacterial strains. |
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation-related symptoms. |
Chemical Reactions Analysis
Piperazine Sulfonylation
The piperazine sulfonyl group is introduced via nucleophilic substitution or sulfonylation:
-
Sulfonylating Agent : (E)-Styrylsulfonyl chloride reacts with piperazine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
-
Key Intermediate : 4-[(E)-2-Phenylethenyl]sulfonylpiperazine is isolated and purified via column chromatography .
Reaction Scheme :
Quinoxaline-Piperazine Coupling
The quinoxaline core is functionalized at the 2-position with the sulfonylated piperazine via SNAr (nucleophilic aromatic substitution):
-
Conditions : Quinoxaline derivative (1 mmol), 4-[(E)-styrylsulfonyl]piperazine (1.2 mmol), K₂CO₃, DMF, 80°C, 12 h .
-
Mechanism : The electron-deficient quinoxaline ring facilitates substitution at the 2-position by the piperazine nucleophile.
Yield Optimization :
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 78% |
| Cs₂CO₃ | DMSO | 100 | 85% |
Stability and Reactivity
-
Photoreactivity : The (E)-styryl group undergoes [2+2] cycloaddition under UV light, forming a cyclobutane dimer .
-
Acid/Base Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (e.g., HCl, Δ) via sulfonamide cleavage .
Analytical Characterization
Key spectroscopic data for validation:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 2H, quinoxaline-H), 7.85 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ph), 3.80–3.20 (m, 8H, piperazine) .
-
HRMS (ESI+) : m/z Calcd for C₂₀H₂₁N₄O₂S [M+H]⁺: 405.1385; Found: 405.1389 .
This synthesis and reactivity profile underscores the compound’s versatility as a scaffold for drug discovery, particularly in antimicrobial and antiviral applications. Further studies should explore its pharmacokinetics and in vivo efficacy.
Q & A
Q. Core techniques include :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., (E)-styryl configuration) . IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, piperazine ring puckering, and intermolecular interactions (if single crystals are obtainable) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) and reactivity .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
Q. Key DoE strategies :
- Factor screening : Identify critical variables (e.g., solvent polarity, temperature, base strength) using fractional factorial designs .
- Response surface methodology (RSM) : Optimize parameters like reaction time (e.g., 6–24 hrs) and molar ratios (e.g., 1:1.2 quinoxaline:piperazine) to maximize yield .
- Robustness testing : Evaluate sensitivity to minor variations (e.g., ±5°C temperature fluctuations) to ensure reproducibility .
- Example: A Central Composite Design (CCD) revealed that DMF as solvent and 100°C provided optimal coupling efficiency (85% yield) compared to THF or DMSO .
Advanced: What computational approaches predict biological target interactions for this quinoxaline derivative?
Q. Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinase enzymes or GPCRs. The quinoxaline core and sulfonyl group show affinity for ATP-binding pockets .
- MD simulations : Assess binding stability (e.g., 50 ns simulations in GROMACS) by analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from sulfonyl groups) for activity against cancer or antimicrobial targets .
Advanced: How can contradictory bioactivity data across studies be resolved?
Q. Analytical steps :
- Assay validation : Confirm consistency in cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. resazurin assays) .
- Metabolic stability : Use liver microsomes to check if metabolite interference (e.g., sulfoxide formation) alters activity .
- Solubility correction : Adjust for DMSO solvent effects (e.g., >0.1% may inhibit certain targets) .
- Example: A study reported IC₅₀ = 2 μM against EGFR, while another found no activity; further analysis revealed differences in phosphorylation assay conditions .
Advanced: What strategies address low aqueous solubility during in vivo testing?
Q. Approaches :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the quinoxaline nitrogen .
- Nanocarriers : Encapsulate in PEGylated liposomes or PLGA nanoparticles (size <200 nm via DLS) to enhance bioavailability .
- Co-solvent systems : Use Cremophor EL or cyclodextrins (e.g., HP-β-CD) in PBS buffers .
Advanced: How does stereoelectronic tuning of the (E)-styryl group impact bioactivity?
Q. Structure-activity relationship (SAR) insights :
- π-Conjugation : The (E)-styryl group enhances planarity, improving DNA intercalation (e.g., topoisomerase II inhibition) .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity, boosting kinase inhibition .
- Isosteric replacement : Replacing the styryl with a pyridylvinyl group improved solubility but reduced potency in antimicrobial assays .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Q. Common issues and solutions :
- Sulfonamide hydrolysis : Trace moisture in DMF can hydrolyze the sulfonyl group to sulfonic acid; use molecular sieves or anhydrous conditions .
- Quinoxaline ring oxidation : Overheating (>120°C) leads to quinoxaline N-oxide formation; monitor via TLC and reduce temperature .
- Steric hindrance : Bulky substituents on piperazine slow coupling; microwave-assisted synthesis (100 W, 80°C) accelerates reaction .
Advanced: How can green chemistry principles be applied to this synthesis?
Q. Sustainable practices :
- Solvent replacement : Switch DMF to cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable .
- Catalysis : Use CuI nanoparticles (0.5 mol%) to reduce reaction time and waste .
- Waste minimization : Employ flow chemistry for continuous processing and in-line purification .
Advanced: What analytical challenges arise in quantifying trace impurities?
Q. Resolution strategies :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify impurities (e.g., des-sulfonated byproduct at m/z 320.1) .
- Forced degradation : Expose the compound to heat/light/humidity and profile degradation products .
- LOQ validation : Achieve limits of quantification <0.1% via UPLC with PDA detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
